molecular formula C21H24N2O3 B5879890 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol

5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol

Cat. No.: B5879890
M. Wt: 352.4 g/mol
InChI Key: GXWBCHYVZFNGPZ-UHFFFAOYSA-N
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Description

5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is an organic compound, interesting for its unique structure which combines phenolic and pyrazole functionalities. This combination makes it a point of interest for various applications in scientific research, particularly in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves multi-step organic reactions starting from commercially available precursors. One common route is:

  • Step 1: : Ethoxyphenol is reacted with suitable halogenated reactants under alkylation conditions.

  • Step 2: : The alkylated intermediate undergoes cyclization with a hydrazine derivative to form the pyrazole ring.

  • Step 3: : Subsequent functionalization at specific positions on the pyrazole and phenol rings are achieved through Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

The industrial synthesis mirrors the laboratory methods but on a larger scale with optimizations for yield, purity, and cost-effectiveness. Key improvements include optimized solvents, catalysts, and temperature controls to maximize efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions due to the phenolic hydroxyl group.

  • Reduction: : The pyrazole and phenol rings can participate in reduction reactions, altering their functional groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions, particularly at the phenol and pyrazole rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Catalytic hydrogenation or using mild reducing agents like sodium borohydride.

  • Substitution: : Various halogenating agents and nucleophiles under acidic or basic conditions.

Major Products

  • From oxidation: Quinones and other oxidized phenolic derivatives.

  • From reduction: Reduced phenol and pyrazole derivatives.

  • From substitution: Halogenated and alkylated derivatives.

Scientific Research Applications

5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol finds applications across various fields:

  • Chemistry: : As a reagent and intermediate in organic synthesis.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Explored for its pharmacological properties, particularly as a potential therapeutic agent due to its unique structural motifs.

  • Industry: : Potential use in the synthesis of complex organic materials and as a building block in material science.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors, involving pathways like:

  • Molecular Targets: : Enzyme inhibition or receptor modulation, particularly those involved in signaling pathways.

  • Pathways Involved: : Alters specific biochemical pathways related to inflammation, cancer, or metabolic disorders through its binding and interaction capabilities.

Comparison with Similar Compounds

Compared to other phenolic and pyrazole derivatives, 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol stands out due to its specific combination of functional groups, providing unique reactive and binding properties.

  • Similar Compounds

    • 2-Phenylpyrazole: : Another pyrazole derivative with applications in medicinal chemistry.

    • 4-Hydroxyphenol: : Known for its uses in organic synthesis and pharmaceuticals.

    • Propylphenoxy derivatives: : Utilized in industrial applications for their chemical stability and functional versatility.

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Properties

IUPAC Name

5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-6-15-7-9-16(10-8-15)26-21-14(3)22-23-20(21)18-12-11-17(25-5-2)13-19(18)24/h7-13,24H,4-6H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWBCHYVZFNGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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